3-(4-chlorophenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(4-chlorophenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorophenyl group and a naphthalen-1-ylmethyl group attached. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
3-(4-chlorophenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
Target of Action
Similar compounds, such as some novel 3h-[1,2,3]triazolo[4,5-d]pyrimidines, have been evaluated as potential c-met inhibitors . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
Based on the structure of two c-met inhibitors, pf-04217903 and jnj-38877605, similar compounds were designed, synthesized, and evaluated as novel c-met inhibitors . This suggests that the compound might interact with its targets, possibly inhibiting the c-Met receptor tyrosine kinase, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a c-met inhibitor, it may affect pathways downstream of the c-met receptor, which are involved in cellular processes such as proliferation, survival, and motility .
Result of Action
If it acts as a c-met inhibitor, it could potentially inhibit cellular processes such as proliferation, survival, and motility .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by reacting 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Cyclization: The intermediate product undergoes cyclization to form the triazolopyrimidine core structure.
Substitution Reactions: The chlorophenyl and naphthalen-1-ylmethyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, along with appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
3H-[1,2,3]triazolo[4,5-d]pyrimidines: These compounds share a similar core structure and are studied for their biological activities.
Naphthalene-substituted derivatives: Compounds with naphthalene groups exhibit similar properties and applications.
Uniqueness
3-(4-chlorophenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O/c22-16-8-10-17(11-9-16)27-20-19(24-25-27)21(28)26(13-23-20)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFNZNAJCAOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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